molecular formula C12H20ClN5 B12214756 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12214756
M. Wt: 269.77 g/mol
InChI Key: SWOGCBNMNDYHOC-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isopropyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1-isopropyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane or tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
  • 1-Isopropyl-1H-pyrazol-4-amine
  • 3,5-Dimethyl-1H-pyrazole
  • 1-Phenyl-3-methyl-1H-pyrazole

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-14-17)13-7-12-5-10(3)15-16(12)4;/h5-6,8-9,13H,7H2,1-4H3;1H

InChI Key

SWOGCBNMNDYHOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2)C(C)C)C.Cl

Origin of Product

United States

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